2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-YL)-2-methylpropanoic acid
Description
2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2-methylpropanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidin-3-yl group, a tert-butoxycarbonyl (Boc) protecting group, and a 2-methylpropanoic acid moiety. The presence of the Boc group is particularly significant as it serves as a protective group for amines in organic synthesis.
Properties
IUPAC Name |
2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-7-6-13(18,8-14)12(4,5)9(15)16/h18H,6-8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYYIXBYMDUZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(C)(C)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amine group using the Boc group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The subsequent steps involve the formation of the pyrrolidin-3-yl group and the attachment of the 2-methylpropanoic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the Boc group allows for selective reactions at the amine site without affecting other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its complex structure and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Additionally, it can be used as a building block in the construction of more complex organic compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In pharmaceuticals, for example, it may interact with biological targets such as enzymes or receptors. The Boc group plays a crucial role in protecting the amine group during synthesis, allowing for selective reactions and modifications.
Comparison with Similar Compounds
2-(1-(Benzyl)pyrrolidin-3-yl)-2-methylpropanoic acid
2-(1-(Methyl)pyrrolidin-3-yl)-2-methylpropanoic acid
2-(1-(Ethyl)pyrrolidin-3-yl)-2-methylpropanoic acid
Uniqueness: The uniqueness of 2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2-methylpropanoic acid lies in its Boc protecting group, which provides stability and selectivity during synthesis. This feature distinguishes it from other similar compounds that lack this protective group.
Biological Activity
2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-YL)-2-methylpropanoic acid, also known by its CAS number 1369112-18-4, is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H19NO5
- Molecular Weight : 245.28 g/mol
- IUPAC Name : 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid
- Purity : Typically around 95% to 97% in commercial samples.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, particularly the tert-butoxycarbonyl (Boc) group and the hydroxypyrrolidine moiety. These features contribute to its role in various biochemical pathways.
- Deprotection Reactions : The Boc group serves as a protective agent for amine functionalities, facilitating selective reactions in multi-step syntheses. The removal of this group can activate the amine for further biological interactions.
- Influence on Biochemical Pathways : The compound's ability to modulate nitrogen-containing groups makes it a candidate for influencing metabolic pathways involving amino acids and neurotransmitters .
Case Studies
- Synthesis and Antiparkinson Activity :
- Polymorphic Behavior :
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-(1-(Boc)-3-hydroxypyrrolidin-3-YL)-acetic acid | 1369112-18-4 | 245.28 g/mol | Potential dopaminergic modulation |
| Sodium 2-(1-(Boc)-3-hydroxypyrrolidin-3-YL)-2,2-difluoroacetate | 2172525-78-7 | Not Specified | Deprotection reactions |
| 3-[1-(Boc)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid | Not Available | Not Specified | Polymorphic transitions |
Pharmacological Implications
The biological activity of this compound suggests potential applications in drug development, particularly for neurological disorders where modulation of neurotransmitter systems is crucial. Its role as a protecting group also highlights its importance in synthetic organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
